(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate
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Overview
Description
(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is a chemical compound with a complex structure that includes a benzoxazole ring, a chlorophenyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate typically involves the formation of the benzoxazole ring followed by the introduction of the chlorophenyl and methylcarbamate groups. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methylcarbamate moiety can contribute to its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar benzene-fused heterocyclic structure and have been studied for their antimicrobial properties.
1,2,3-Triazoles: These nitrogen-containing heterocycles have broad applications in drug discovery and organic synthesis.
Uniqueness
(1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
104029-72-3 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13ClN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20) |
InChI Key |
UEQVSFPFLAYIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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